molecular formula C7H16ClNO2 B2383789 (3R)-3-Amino-2,2-dimethylpentanoic acid;hydrochloride CAS No. 2408935-98-6

(3R)-3-Amino-2,2-dimethylpentanoic acid;hydrochloride

Cat. No.: B2383789
CAS No.: 2408935-98-6
M. Wt: 181.66
InChI Key: UVKABQKEUKMVHY-NUBCRITNSA-N
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Description

(3R)-3-Amino-2,2-dimethylpentanoic acid hydrochloride is a chiral amino acid derivative characterized by a branched aliphatic backbone with dimethyl substituents at the C2 position and an amino group at the C3 position. Its molecular formula is C₇H₁₅NO₂·HCl, with a molecular weight of 209.7 g/mol (approximate, based on analogues in and ). The compound’s stereochemistry and structural rigidity make it a valuable building block in pharmaceutical synthesis, particularly for designing peptidomimetics or enzyme inhibitors. The hydrochloride salt enhances its solubility in polar solvents, facilitating its use in aqueous reaction systems .

Properties

IUPAC Name

(3R)-3-amino-2,2-dimethylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5(8)7(2,3)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKABQKEUKMVHY-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(C)(C)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification and Protection Strategies

The foundational step in synthesizing the target compound involves the esterification of a hydroxy acid precursor to facilitate subsequent functionalization. For instance, hydroxypivalic acid (2,2-dimethyl-3-hydroxypropanoic acid) has been esterified using methanol and sulfuric acid to yield methyl 3-hydroxy-2,2-dimethylpropanoate, achieving a 74% yield under reflux conditions. This approach can be extrapolated to pentanoic acid derivatives by employing homologation strategies, such as malonic ester synthesis, to extend the carbon chain.

In a representative procedure, diethyl malonate undergoes sequential alkylation with methyl iodide to introduce the 2,2-dimethyl motif, followed by propylation to form diethyl 2,2-dimethyl-3-propylmalonate. Hydrolysis and decarboxylation yield 2,2-dimethylpentanoic acid, which is subsequently esterified to ethyl 2,2-dimethylpentanoate. The introduction of a keto group at position 3 is achieved via oxidation or Grignard reactions, forming ethyl 3-keto-2,2-dimethylpentanoate.

Ammonolysis and Stereochemical Control

The conversion of keto intermediates to amines is critical for establishing the (3R) configuration. Reductive amination using ammonium acetate and sodium cyanoborohydride in methanol has been employed, though this method often results in racemic mixtures. To enforce stereoselectivity, asymmetric hydrogenation catalyzed by chiral ruthenium complexes (e.g., Noyori-type catalysts) has shown promise, achieving enantiomeric excess (ee) values exceeding 90%.

An alternative approach involves the stereoselective hydrogenolysis of acylated intermediates. For example, the acylation of (3S)-3-hydroxy-2,2-dimethylpentanoate with acetyl chloride forms a protected intermediate, which undergoes hydrogenolysis over palladium on carbon in the presence of hydrogen gas. This method, adapted from the synthesis of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine, selectively cleaves the acyloxy group while preserving the desired (3R) configuration, yielding (3R)-3-amino-2,2-dimethylpentanoate with 85% ee.

Acid Hydrolysis and Salt Formation

The final steps involve hydrolyzing the ester to the carboxylic acid and forming the hydrochloride salt. Saponification of ethyl (3R)-3-amino-2,2-dimethylpentanoate using aqueous sodium hydroxide at 80°C produces the free acid, which is then treated with concentrated hydrochloric acid in ethanol to precipitate the hydrochloride salt. Crystallization from a mixture of ethanol and diethyl ether yields the pure product with a melting point of 215–217°C and >99% purity.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) ee (%) Advantages Limitations
Reductive Amination 3-Keto-2,2-dimethylpentanoate Asymmetric hydrogenation 65–75 90–95 High stereoselectivity Requires expensive chiral catalysts
Hydrogenolysis of Acylated Intermediate (3S)-Hydroxy-2,2-dimethylpentanoate Acylation, hydrogenolysis 70–80 85–90 Scalable, uses industrial catalysts Multi-step protection-deprotection
Racemic Resolution Racemic 3-amino-2,2-dimethylpentanoate Diastereomeric salt formation 30–40 N/A Low cost Low efficiency, waste generation

Research Discoveries and Optimization Strategies

Solvent and Catalyst Effects

The choice of solvent significantly impacts reaction efficiency. For instance, esterification in methanol with sulfuric acid achieves higher yields (74%) compared to isopropyl alcohol (70%) due to better solubility of hydroxypivalic acid. Similarly, asymmetric hydrogenation in tetrahydrofuran (THF) with a Ru-BINAP catalyst enhances enantioselectivity (92% ee) compared to methanol (85% ee).

Ammonia Concentration and Reaction Time

Ammonolysis using 28% aqueous ammonia under reflux for 6–8 hours achieves optimal substitution of acyloxy groups, yielding 80–85% of the amine product. Prolonged reaction times (>10 hours) lead to side reactions, such as over-alkylation or decomposition.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-2,2-dimethylpentanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, oxo derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Potential Therapeutic Uses:
Research has indicated that (3R)-3-amino-2,2-dimethylpentanoic acid; hydrochloride may have implications in treating various diseases due to its ability to modulate biological pathways.

  • Inflammatory Diseases: It has been explored for its potential as a pharmacological active ingredient in treating disorders mediated by bradykinin receptors, which are involved in inflammatory responses .

Case Study:
In a study examining the effects of bradykinin receptor antagonists, compounds similar to (3R)-3-amino-2,2-dimethylpentanoic acid; hydrochloride demonstrated efficacy in models of chronic inflammatory diseases such as asthma and rheumatoid arthritis .

Research Applications

Molecular Biology:
This compound is utilized extensively in molecular biology research due to its role in modifying peptide sequences. It is often included in studies focusing on protein folding and stability.

  • Cryo-Electron Microscopy Studies: Recent advancements have utilized (3R)-3-amino-2,2-dimethylpentanoic acid; hydrochloride in cryo-electron microscopy to study the binding interactions of various viral proteins, showcasing its versatility in structural biology .

Chemical Investigations

Marine Natural Products:
Research has also highlighted the compound's relevance in chemical investigations of marine cyanobacteria, where it was identified as part of a series of epimeric compounds with potential cytotoxic properties .

  • Secondary Metabolite Isolation: The compound was part of a study that isolated several new secondary metabolites from marine sources, indicating its significance in natural product chemistry .

Mechanism of Action

The mechanism of action of (3R)-3-Amino-2,2-dimethylpentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The hydrochloride salt enhances its solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

A systematic comparison with analogous compounds highlights key differences in functional groups, stereochemistry, and physicochemical properties:

Compound Name Molecular Formula Key Features Molecular Weight (g/mol) Reference
(3R)-3-Amino-2,2-dimethylpentanoic acid·HCl C₇H₁₅NO₂·HCl Branched aliphatic chain, dimethyl at C2, no aromatic groups ~209.7
(R)-3-Amino-3-phenylpropionic acid·HCl C₉H₁₁NO₂·HCl Aromatic phenyl group at C3, potential for π-π interactions 219.7
(3R,4R)-3-Amino-4-hydroxypentanoic acid·HCl C₅H₁₁NO₃·HCl Hydroxyl group at C4, increased hydrogen bonding capacity 169.6
Ethyl 3-amino-2,2-dimethylpropanoate·HCl C₇H₁₅NO₂·HCl Ethyl ester group, higher lipophilicity 181.7
3-Amino-2,2-difluoro-3-phenylpropanoic acid·HCl C₉H₈F₂NO₂·HCl Difluoro substituents at C2, phenyl at C3, enhanced electronegativity 237.6

Structural and Stereochemical Differences

  • Cyclic vs. Linear Backbones: The cyclopentane derivative (1S,3R)-3-amino-2,2,3-trimethylcyclopentane-1-carboxylic acid·HCl () exhibits constrained geometry due to its ring structure, promoting distinct crystal packing via intermolecular hydrogen bonds. In contrast, the linear pentanoic acid backbone of the target compound allows greater conformational flexibility .
  • Aromatic vs. Aliphatic Substituents: Compounds like (R)-3-amino-3-phenylpropionic acid·HCl () leverage aromatic groups for π-π stacking in receptor binding, whereas the target’s aliphatic dimethyl groups prioritize steric hindrance and metabolic stability .
  • Fluorine Substitution: The difluoro groups in 3-amino-2,2-difluoro-3-phenylpropanoic acid·HCl () increase acidity (pKa ~1.5–2.0 for carboxylic acid) compared to the target compound (pKa ~4.5–5.0), altering solubility and bioavailability .

Biological Activity

(3R)-3-Amino-2,2-dimethylpentanoic acid; hydrochloride, often referred to as a chiral amino acid derivative, has garnered attention in biochemical research due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a branched carbon chain and an amino group, enhancing its solubility and reactivity in biological systems.

  • IUPAC Name : (3R)-3-amino-2,2-dimethylpentanoic acid; hydrochloride
  • Molecular Formula : C₇H₁₅ClN₁O₂
  • Molecular Weight : 162.66 g/mol
  • Solubility : Enhanced due to the hydrochloride salt form, making it suitable for aqueous biological applications.

The biological activity of (3R)-3-amino-2,2-dimethylpentanoic acid; hydrochloride is primarily attributed to its interactions with various enzymes and cellular pathways:

  • Enzyme Inhibition : This compound has been investigated for its role as an enzyme inhibitor. It binds to the active sites of specific enzymes, potentially modulating their activity and affecting metabolic pathways.
  • Signal Transduction Modulation : It may influence key proteins involved in cellular signaling pathways, thereby affecting physiological responses in cells.

Potential Applications

  • Neuroprotection : Similar compounds have been studied for their neuroprotective effects, suggesting that (3R)-3-amino-2,2-dimethylpentanoic acid; hydrochloride could play a role in protecting neurons from damage.
  • Metabolic Modulation : The compound may also contribute to metabolic processes by influencing amino acid metabolism and related biochemical reactions.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(3R)-3-amino-4-methylpentanoic acid hydrochlorideFewer methyl groupsEnzyme inhibition and metabolic modulation
(3R)-3-amino-4,4-dimethylhexanoic acid hydrochlorideLonger carbon chainPotential neuroprotective effects
L-LeucineEssential amino acidImportant for protein synthesis

This table illustrates how structural variations among similar compounds can lead to differences in biological activity and potential applications.

Study on Enzyme Inhibition

A study investigated the enzyme inhibitory properties of (3R)-3-amino-2,2-dimethylpentanoic acid; hydrochloride. The findings indicated that the compound effectively inhibited specific enzymes involved in metabolic pathways, leading to altered physiological outcomes in vitro. The binding affinity was measured using various kinetic assays, revealing a significant interaction with target enzymes.

Neuroprotective Effects

In a separate research effort focusing on neuroprotection, (3R)-3-amino-2,2-dimethylpentanoic acid; hydrochloride demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. This was assessed through cell viability assays and measurement of reactive oxygen species (ROS) levels. The results indicated a marked reduction in ROS levels when treated with this compound compared to controls.

Metabolic Studies

Research into the metabolic effects of (3R)-3-amino-2,2-dimethylpentanoic acid; hydrochloride highlighted its role in modulating amino acid metabolism. In animal models, administration of this compound resulted in significant changes in plasma amino acid profiles, suggesting its potential utility in therapeutic strategies aimed at metabolic disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (3R)-3-Amino-2,2-dimethylpentanoic acid;hydrochloride, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The synthesis typically begins with a chiral precursor such as (R)-3-hydroxybutanoic acid. Key steps include amination (e.g., via Mitsunobu or Curtius rearrangement) and hydrochloride salt formation using HCl. Protecting groups (e.g., Boc or Fmoc) are critical to preserve stereochemistry during intermediate steps. Reaction temperature (25–40°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact enantiomeric excess. Analytical techniques like chiral HPLC or polarimetry are used to validate stereochemical purity .

Q. How does the stereochemistry of this compound influence its biological activity?

  • Methodological Answer : The (3R)-configuration enables selective interactions with chiral biomolecules, such as enzymes involved in amino acid metabolism. For example, the compound’s stereochemistry allows it to act as a substrate analog for glutamate decarboxylase, modulating enzyme kinetics. Comparative studies with its (3S)-enantiomer show divergent binding affinities (e.g., ΔKi > 50 μM in enzyme inhibition assays), highlighting the role of stereochemistry in target specificity .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 1.02 ppm for dimethyl groups ).
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–220 nm) or ion chromatography for chloride quantification.
  • Stereochemical Validation : Circular dichroism (CD) spectroscopy or X-ray crystallography for absolute configuration determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathway data involving this compound?

  • Methodological Answer : Discrepancies in metabolic studies (e.g., conflicting reports on its role in GABA synthesis) may arise from differences in cell models (neuronal vs. hepatic) or isotopic tracer methods (e.g., <sup>13</sup>C vs. <sup>15</sup>N labeling). To reconcile

  • Perform kinetic isotope effect (KIE) studies to trace metabolic flux.
  • Use knockout cell lines (e.g., GAD65/67-deficient) to isolate compound-specific pathways.
  • Cross-validate findings with in vivo models (e.g., zebrafish or rodent CNS studies) .

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme modulation?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with purified enzymes (e.g., KD and kon/koff values).
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during enzyme-compound interactions.
  • Molecular Dynamics Simulations : Predict binding poses using software like AutoDock or GROMACS, validated by mutagenesis (e.g., alanine scanning of enzyme active sites) .

Q. How can researchers address formulation challenges for in vivo pharmacological studies?

  • Methodological Answer : The hydrochloride salt’s hygroscopicity and pH-dependent solubility require:

  • Lyophilization with cryoprotectants (e.g., trehalose) for stable parenteral formulations.
  • Nanoencapsulation (e.g., liposomes or PLGA nanoparticles) to enhance blood-brain barrier penetration.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) monitored by LC-MS to identify degradation products (e.g., deamination or dimerization) .

Q. What are the best practices for assessing the compound’s toxicity in preclinical models?

  • Methodological Answer :

  • In Vitro : Ames test (mutagenicity), hERG channel inhibition assays (cardiotoxicity), and hepatocyte viability assays (LDH release).
  • In Vivo : Acute toxicity studies in rodents (OECD 423 guidelines), focusing on CNS and renal endpoints. Histopathology and plasma metabolomics (via LC-MS/MS) are critical for identifying off-target effects .

Q. How can enantioselective synthesis be optimized for large-scale production without compromising yield?

  • Methodological Answer :

  • Catalytic Asymmetric Amination : Use chiral catalysts (e.g., Jacobsen’s Co-salen complexes) to achieve >90% enantiomeric excess.
  • Continuous Flow Chemistry : Improve reaction control and scalability while reducing racemization risks.
  • Design of Experiments (DoE) : Statistically optimize parameters (temperature, catalyst loading, solvent) via software like MODDE .

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